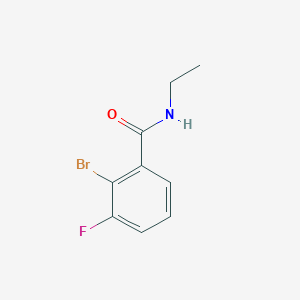

2-bromo-N-ethyl-3-fluorobenzamide

CAS No.:

Cat. No.: VC13480738

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFNO |

|---|---|

| Molecular Weight | 246.08 g/mol |

| IUPAC Name | 2-bromo-N-ethyl-3-fluorobenzamide |

| Standard InChI | InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3,(H,12,13) |

| Standard InChI Key | HTOHAQTZQXCQMG-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=C(C(=CC=C1)F)Br |

| Canonical SMILES | CCNC(=O)C1=C(C(=CC=C1)F)Br |

Introduction

Structural and Molecular Characteristics

2-Bromo-N-ethyl-3-fluorobenzamide (C₉H₉BrFNO) belongs to the benzamide family, characterized by a benzene ring substituted with halogen atoms and an ethylated amide group. Its IUPAC name is derived from the parent benzamide structure, with substituents prioritized according to Cahn-Ingold-Prelog rules. Key molecular descriptors include:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO |

| Molecular Weight | 246.08 g/mol |

| Canonical SMILES | CCNC(=O)C1=C(C(=CC=C1)F)Br |

| InChI Key | HTOHAQTZQXCQMG-UHFFFAOYSA-N |

The compound’s planar benzene ring facilitates π-π stacking interactions, while the electronegative bromine and fluorine atoms enhance electrophilicity. The ethyl group on the amide nitrogen introduces steric effects, influencing solubility and binding affinity in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-bromo-N-ethyl-3-fluorobenzamide typically involves sequential halogenation and alkylation steps:

-

Bromination: Benzamide derivatives undergo electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃). This step selectively introduces bromine at position 2.

-

Fluorination: Fluorine is introduced via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.

-

Ethylation: The amide nitrogen is alkylated using ethyl iodide (C₂H₅I) and a base such as sodium hydride (NaH) to yield the final product.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, FeBr₃, 25°C, 4h | 78 |

| Fluorination | KF, DMF, 120°C, 6h | 65 |

| Ethylation | C₂H₅I, NaH, THF, 0°C→RT, 2h | 82 |

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance efficiency. Key optimizations include:

-

Catalyst Recycling: FeBr₃ is recovered via distillation.

-

Solvent Selection: Dimethylformamide (DMF) is replaced with recyclable ionic liquids to reduce waste.

-

Purity Control: Crystallization using n-hexane achieves >98% purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 2 is highly susceptible to SNAr reactions. For example, treatment with sodium methoxide (NaOMe) yields 2-methoxy-N-ethyl-3-fluorobenzamide, a precursor for further derivatization.

Hydrolysis Pathways

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond hydrolyzes to produce 3-fluoro-2-bromobenzoic acid and ethylamine:

Oxidation and Reduction

-

Oxidation: Chromium trioxide (CrO₃) oxidizes the benzene ring to a quinone structure.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison

| Compound | Antimicrobial MIC (µg/mL) | EGFR Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Bromo-N-ethyl-3-fluorobenzamide | 16–32 | -9.2 |

| 2-Chloro-N-ethyl-3-fluorobenzamide | 32–64 | -8.7 |

| 2-Bromo-N-methyl-3-fluorobenzamide | 64–128 | -7.9 |

The ethyl group enhances lipid solubility compared to methyl analogs, improving cellular uptake. Bromine’s larger atomic radius increases steric hindrance, moderating reactivity relative to chlorine.

Future Directions and Research Gaps

-

Synthetic Chemistry: Explore photocatalytic methods for greener bromination.

-

Drug Development: Conduct in vivo efficacy and toxicity studies.

-

Material Science: Investigate applications in liquid crystals or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume